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molecular formula C13H13N3O3 B8747533 1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3,4-dimethylphenyl)- CAS No. 103053-30-1

1H-Pyrazole-4-carboxylic acid, 5-(aminocarbonyl)-1-(3,4-dimethylphenyl)-

Cat. No. B8747533
M. Wt: 259.26 g/mol
InChI Key: YCYQTXBVPJFNLI-UHFFFAOYSA-N
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Patent
US04775409

Procedure details

A 2.5 g. portion of ethyl 5-cyano-1-(3,4-dimethylphenyl)-4-pyrazolecarboxylate was hydrolysed in 50 ml. of ethanol and 12 ml. of water with 1.3 g. of potassium hydroxide under reflux for 21/4 hours. The mixture was then cooled and poured into 300 ml. of water. The aqueous mixture was filtered, made acid with concentrated hydrochloric acid, and filtered. The solids were dried and recrystallized from ethanol/water to obtain 1.62 g. of the desired product, m.p. 231°-232.5°. Its elemental analysis was as follows:
Name
ethyl 5-cyano-1-(3,4-dimethylphenyl)-4-pyrazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH3:15])[CH:9]=2)[N:6]=[CH:5][C:4]=1[C:16]([O:18]CC)=[O:17])#[N:2].C([OH:23])C.[OH-].[K+]>O>[C:16]([C:4]1[CH:5]=[N:6][N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([CH3:15])[CH:9]=2)[C:3]=1[C:1]([NH2:2])=[O:23])([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
ethyl 5-cyano-1-(3,4-dimethylphenyl)-4-pyrazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=NN1C1=CC(=C(C=C1)C)C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
poured into 300 ml
FILTRATION
Type
FILTRATION
Details
The aqueous mixture was filtered
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids were dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water
CUSTOM
Type
CUSTOM
Details
to obtain 1.62 g

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=NN(C1C(=O)N)C1=CC(=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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